4-Methoxy-2-((1-(methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole
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Overview
Description
4-Methoxy-2-((1-(methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is a useful research compound. Its molecular formula is C12H14N2O4S2 and its molecular weight is 314.37. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy Application
One study describes the synthesis and characterization of new compounds with potential utility in photodynamic therapy, a treatment modality for cancer. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial and Anticancer Properties
Another area of research focuses on benzothiazole-substituted β-lactam hybrids, starting from (benzo[d]thiazol-2-yl)phenol. These compounds have been evaluated for their antimicrobial activities against various bacterial strains, showing moderate activities. Additionally, their potential as medicines is highlighted by their antimalarial data and minimal hemolytic activity and mammalian cell toxicity, suggesting a promising direction for developing new therapeutic agents (Alborz et al., 2018).
Synthesis and Antimicrobial Activity
Research into Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one has led to the synthesis of compounds exhibiting notable antibacterial and antifungal activities. The presence of chloro and methoxy groups in these compounds has been associated with enhanced antimicrobial activity (Patel & Patel, 2011).
Antifungal and Anticancer Agents
A study on methylsulfonyl benzothiazoles (MSBT) derivatives aimed to identify new antimicrobial and anticancer agents. The research found several compounds with promising antimicrobial activity and two compounds, in particular, that significantly reduced cancer cell growth. This research underscores the potential of MSBT derivatives in developing treatments for infections and cancer (Lad et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles, have been found to have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazoles, which share a similar structure, are known to interact with their targets through various mechanisms, depending on the specific biological activity .
Biochemical Pathways
Thiazoles are known to affect a variety of biochemical pathways, again depending on the specific biological activity .
Result of Action
Thiazoles are known to have a variety of effects at the molecular and cellular level, depending on their specific biological activity .
Properties
IUPAC Name |
4-methoxy-2-(1-methylsulfonylazetidin-3-yl)oxy-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S2/c1-17-9-4-3-5-10-11(9)13-12(19-10)18-8-6-14(7-8)20(2,15)16/h3-5,8H,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGDPOMWCAUFRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.